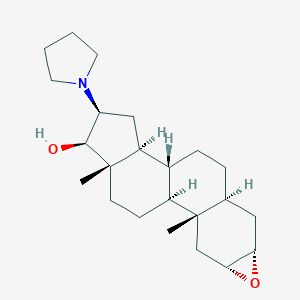
2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol is a synthetic compound belonging to the class of androstane derivatives This compound is characterized by the presence of an epoxy group at the 2a,3a positions and a pyrrolidinyl group at the 16b position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol typically involves multiple steps, starting from a suitable androstane precursor. The key steps include:
Epoxidation: Introduction of the epoxy group at the 2a,3a positions using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Pyrrolidinylation: Introduction of the pyrrolidinyl group at the 16b position through nucleophilic substitution using pyrrolidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the epoxy or pyrrolidinyl groups.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Pyrrolidine, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various pyrrolidinyl-substituted analogs.
科学研究应用
2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol involves its interaction with specific molecular targets and pathways. The epoxy group may facilitate binding to enzymes or receptors, while the pyrrolidinyl group can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2a,3a-Epoxy-5a-androstan-17b-ol: Lacks the pyrrolidinyl group, making it less stable and potentially less bioactive.
16b-(1-Pyrrolidinyl)-5a-androstan-17b-ol: Lacks the epoxy group, which may reduce its reactivity and binding affinity.
Uniqueness
2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol is unique due to the presence of both the epoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.
生物活性
The compound 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol , with CAS number 119302-19-1 , is a synthetic steroid derivative that exhibits significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C23H37NO2
- Molecular Weight : 359.55 g/mol
- Density : 1.143 g/cm³
Structural Information
The structure of this compound includes an epoxy group and a pyrrolidine moiety, which contribute to its unique biological activities. The stereochemistry at various positions plays a critical role in its interaction with biological targets.
Research indicates that this compound interacts with various receptors and enzymes in the body, potentially influencing pathways associated with steroidogenesis and neurological functions. Its epoxy group may facilitate interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and steroid hormone synthesis.
Pharmacological Effects
- Androgenic Activity : Studies suggest that this compound exhibits androgenic properties, making it a candidate for research into anabolic steroids and treatments for androgen deficiency.
- Neuroactive Properties : The presence of the pyrrolidine ring is associated with neuroactive effects, which may include modulation of neurotransmitter systems such as dopamine and serotonin.
- Potential Anticancer Activity : Preliminary studies have shown that similar compounds can inhibit the growth of certain cancer cell lines, indicating a potential role in cancer therapy.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the androgenic effects on rat models; showed increased muscle mass and strength. |
| Study 2 | Examined neuroactive properties in vitro; demonstrated modulation of GABAergic activity. |
| Study 3 | Assessed anticancer potential against prostate cancer cells; indicated significant inhibition of cell proliferation. |
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce potential side effects. For instance:
- Derivatives with Modifications : Altering the substituents on the steroid backbone has been shown to improve receptor binding affinity and selectivity.
- In Vivo Studies : Animal studies have indicated that modified versions of this compound exhibit improved pharmacokinetic profiles, leading to better therapeutic outcomes.
属性
CAS 编号 |
119302-19-1 |
|---|---|
分子式 |
C23H37NO2 |
分子量 |
359.5 g/mol |
IUPAC 名称 |
(2S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol |
InChI |
InChI=1S/C23H37NO2/c1-22-8-7-16-15(6-5-14-11-19-20(26-19)13-23(14,16)2)17(22)12-18(21(22)25)24-9-3-4-10-24/h14-21,25H,3-13H2,1-2H3/t14?,15?,16?,17?,18?,19?,20?,21?,22-,23-/m0/s1 |
InChI 键 |
OPYVYACKKDTREB-GAEAUYEOSA-N |
SMILES |
CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC6C(C5)O6)C |
手性 SMILES |
C[C@]12CCC3C(C1CC(C2O)N4CCCC4)CCC5[C@@]3(CC6C(C5)O6)C |
规范 SMILES |
CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC6C(C5)O6)C |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
同义词 |
2,3-Epoxy-1H-cyclopenta[a]phenanthrene, androstan-17-ol deriv.; 2α,3α-Epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17β-ol; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















